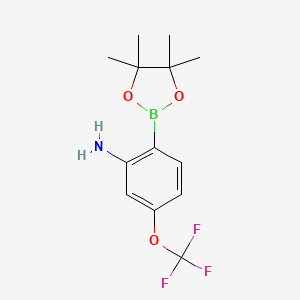

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline

Descripción general

Descripción

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline is an organic compound that features a boronate ester and an aniline moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline typically involves the coupling of 5-(trifluoromethoxy)aniline with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology can provide better control over reaction conditions, leading to higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: The nitro group in the aniline moiety can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Materials Science

The compound is utilized in the synthesis of Covalent Organic Frameworks (COFs) . These materials are characterized by their high surface area and tunable porosity, making them ideal for gas storage and separation applications. Recent studies have shown that derivatives of the compound can be used as linkers in the formation of novel crystalline 2D COFs that exhibit two-photon up-conversion luminescence .

Organic Synthesis

The presence of the boron atom allows for the compound to participate in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with specific functional groups .

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Its structure allows for modifications that can enhance biological activity against cancer cells. Research indicates that derivatives of similar boron-containing compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines .

Photocatalysis

Due to its unique electronic properties imparted by the trifluoromethoxy group, this compound has potential applications in photocatalytic processes. It can facilitate chemical reactions under light irradiation, which is beneficial for sustainable chemistry practices .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The boronate ester can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 5-(Trifluoromethoxy)aniline

- Phenylboronic acid

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline is unique due to the presence of both a boronate ester and a trifluoromethoxy group. This combination imparts distinct reactivity and physicochemical properties, making it a versatile compound in various chemical and biological applications.

Actividad Biológica

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxaborolane moiety and a trifluoromethoxy group. Its molecular formula is with a molecular weight of approximately 218.09 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.

- Anticancer Activity :

- Antimicrobial Effects :

- Immunomodulatory Effects :

Research Findings and Case Studies

Recent studies have focused on the pharmacokinetics and toxicity profiles of related compounds:

Pharmacokinetics

Pharmacokinetic studies reveal that these compounds often exhibit moderate bioavailability and slow elimination rates, which are favorable for maintaining therapeutic levels over extended periods .

Safety and Toxicity

The safety profile of boron-containing compounds has been assessed in various animal models. For example:

- In vivo studies indicated that doses up to 40 mg/kg were well tolerated without significant adverse effects .

- Toxicity assessments showed that while some derivatives caused skin irritation or eye damage at high concentrations (H315 and H319 classifications), they generally exhibited low systemic toxicity at therapeutic doses .

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAKBFSIFAZERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682251 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-27-9 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.